(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO3. This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the morpholine ring.
3-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H13BF3NO3 |
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Molecular Weight |
275.03 g/mol |
IUPAC Name |
[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO3/c13-11(14,15)9-7-8(12(17)18)1-2-10(9)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2 |
InChI Key |
VVVODUDKRVJENA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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